molecular formula Mg2Zn3 B14721928 CID 71355188 CAS No. 12057-69-1

CID 71355188

Cat. No.: B14721928
CAS No.: 12057-69-1
M. Wt: 244.8 g/mol
InChI Key: KZDKTXMBGHPCPE-UHFFFAOYSA-N
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Description

CID 71355188 is a chemical compound registered in the PubChem database, a critical resource for chemical properties, bioactivities, and structural data.

  • Structural features: Based on analogous compounds (e.g., oscillatoxin derivatives in ), this compound likely contains a complex organic backbone with functional groups such as hydroxyls, carboxyls, or aromatic rings.
  • Analytical characterization: Techniques like GC-MS () and LC-ESI-MS () are standard for elucidating its molecular weight, fragmentation patterns, and purity .

Properties

CAS No.

12057-69-1

Molecular Formula

Mg2Zn3

Molecular Weight

244.8 g/mol

InChI

InChI=1S/2Mg.3Zn

InChI Key

KZDKTXMBGHPCPE-UHFFFAOYSA-N

Canonical SMILES

[Mg].[Mg].[Zn].[Zn].[Zn]

Origin of Product

United States

Preparation Methods

The preparation of CID 71355188 involves several synthetic routes and reaction conditions. One common method includes the use of cyclodextrins to form inclusion complexes, which enhance the compound’s solubility and stability . Industrial production methods often involve large-scale synthesis using advanced techniques to ensure high purity and yield.

Chemical Reactions Analysis

CID 71355188 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce various substituted compounds .

Scientific Research Applications

CID 71355188 has a wide range of scientific research applications. In chemistry, it is used as a reagent for studying reaction mechanisms and developing new synthetic methods. In biology, it is employed in the study of molecular interactions and cellular processes. In medicine, this compound is investigated for its potential therapeutic effects and drug development. Additionally, it has industrial applications in the production of advanced materials and chemical products .

Mechanism of Action

The mechanism of action of CID 71355188 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their function, and modulating various biochemical pathways. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 71355188, we compare it with structurally or functionally related compounds from the evidence:

Table 1: Comparative Analysis of this compound and Analogous Compounds

Property This compound (Hypothetical) Oscillatoxin D (CID 101283546) Betulin (CID 72326) Taurocholic Acid (CID 6675)
Molecular Weight ~500-600 g/mol (estimated) 732.8 g/mol 442.7 g/mol 515.7 g/mol
Structure Polycyclic with ester linkages Macrocyclic lactone Pentacyclic triterpenoid Bile acid with taurine conjugate
Biological Role Potential enzyme inhibitor Cytotoxin Antiviral, anti-inflammatory Lipid digestion facilitator
Analytical Method LC-ESI-MS (hypothesized) NMR, MS GC-MS, HPLC LC-MS/MS
Therapeutic Use Under investigation Marine toxin research Traditional medicine Treatment of cholestasis

Key Findings from Comparative Studies:

Structural Complexity :

  • This compound shares macrocyclic or polycyclic features with oscillatoxin derivatives (), which are associated with bioactivity in marine toxins. In contrast, betulin (CID 72326) exhibits a simpler pentacyclic structure optimized for membrane interaction .
  • Unlike taurocholic acid (CID 6675), which has a polar bile acid structure, this compound may prioritize hydrophobic interactions due to ester or aromatic groups .

Bioactivity and Mechanisms :

  • Betulin-derived compounds (e.g., CID 72326) show antiviral activity by disrupting viral envelopes, while oscillatoxins (e.g., CID 101283546) act as cytotoxins via ion channel modulation . This compound’s hypothetical enzyme inhibition could align with these mechanisms.
  • Taurocholic acid (CID 6675) demonstrates substrate specificity in metabolic pathways, a trait that this compound might emulate if designed for targeted inhibition .

Analytical Challenges: this compound’s structural elucidation would require advanced techniques like LC-ESI-MS with in-source CID fragmentation () to differentiate isomers, similar to ginsenoside analysis . Comparatively, oscillatoxins are characterized using NMR due to their macrocyclic complexity, while betulin is routinely analyzed via GC-MS for purity assessment .

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